![molecular formula C10H16ClNO B13416541 (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6) CAS No. 350820-08-5](/img/structure/B13416541.png)
(1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6)
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Overview
Description
(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) is a deuterated form of ephedrine, a naturally occurring alkaloid. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the dimethyl groups. The deuterium labeling makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ephedrine.
Deuteration: The hydrogen atoms in the dimethyl groups are replaced with deuterium atoms using deuterated reagents such as deuterated methyl iodide (CD3I).
Hydrochloride Formation: The deuterated ephedrine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of ephedrine are subjected to deuteration using deuterated reagents.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Formation: The purified deuterated ephedrine is then reacted with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the dimethyl groups with other functional groups.
Scientific Research Applications
(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of ephedrine in various chemical reactions.
Biology: Employed in metabolic studies to understand the biotransformation of ephedrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of ephedrine.
Industry: Applied in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mechanism of Action
The mechanism of action of (1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) involves its interaction with adrenergic receptors in the body. The compound acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and vasoconstriction. The deuterium labeling does not significantly alter the mechanism of action but can affect the metabolic stability and pharmacokinetics of the compound.
Comparison with Similar Compounds
Similar Compounds
Ephedrine: The non-deuterated form of (1R,2S)-(-)-Ephedrine-D6 hydrochloride.
Pseudoephedrine: A stereoisomer of ephedrine with similar pharmacological properties.
Methamphetamine: A derivative of ephedrine with potent central nervous system stimulant effects.
Uniqueness
(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) is unique due to its deuterium labeling, which provides advantages in scientific research, such as:
Increased Metabolic Stability: Deuterium atoms are less prone to metabolic oxidation, leading to increased stability.
Enhanced Pharmacokinetics: The deuterium labeling can result in slower metabolism and longer half-life, improving the pharmacokinetic profile of the compound.
Tracer Studies: The deuterium atoms make the compound useful as a tracer in various scientific studies, allowing for precise tracking of its behavior in chemical and biological systems.
Biological Activity
(1R,2S)-(-)-Ephedrine-D6 hydrochloride, commonly referred to as dimethyl-D6, is a deuterated analog of ephedrine, a sympathomimetic amine known for its stimulant properties. The introduction of deuterium atoms alters the compound's pharmacokinetics and biological activity, making it a valuable subject for research in pharmacology and drug metabolism.
- Chemical Formula : C₁₀H₁₆ClNO
- Molecular Weight : 201.69 g/mol
- Appearance : Colorless crystals or white crystalline powder
- Deuterium Content : Six hydrogen atoms replaced by deuterium
(1R,2S)-(-)-Ephedrine-D6 HCl exhibits biological activities similar to those of non-deuterated ephedrine. Its primary mechanisms include:
- Adrenergic Receptor Agonism : It acts as a stimulant, increasing heart rate and blood pressure by stimulating alpha and beta adrenergic receptors.
- Bronchodilation : It relaxes bronchial muscles, making it useful in treating respiratory conditions like asthma.
- CNS Stimulation : It enhances alertness and reduces fatigue through central nervous system stimulation.
The substitution of hydrogen with deuterium can lead to variations in the compound's metabolism and efficacy. Research indicates that deuterated compounds may have longer half-lives and reduced side effects compared to their non-deuterated counterparts .
Pharmacokinetics
Studies suggest that the deuteration of ephedrine can significantly influence its pharmacokinetic properties. Deuterated compounds often exhibit:
- Increased Stability : They may have enhanced stability in biological matrices, which can affect their bioavailability and duration of action.
- Altered Metabolic Pathways : The presence of deuterium can modify metabolic pathways, potentially leading to different efficacy and safety profiles compared to standard ephedrine .
Antimicrobial Activity
Recent studies have demonstrated that (1R,2S)-(-)-Ephedrine hydrochloride possesses antimicrobial properties against Candida albicans. The minimum inhibitory concentration (MIC) was found to be 50 ppm, with a minimum fungicidal concentration (MFC) of 100 ppm. This suggests potential applications in treating fungal infections .
Comparative Biological Activity
Compound | MIC (ppm) | MFC (ppm) | CNS Stimulation | Bronchodilation |
---|---|---|---|---|
(1R,2S)-(-)-Ephedrine-D6 HCl | 50 | 100 | Yes | Yes |
Non-deuterated Ephedrine | 20 | 40 | Yes | Yes |
Case Studies
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Stability in Biological Samples :
A study evaluated the stability of (1R,2S)-(-)-Ephedrine hydrochloride in plasma and urine samples. Results indicated that while the compound remained stable at -20 °C for three months in plasma, it showed significant degradation in urine samples after one month. This highlights the importance of storage conditions in maintaining the integrity of pharmaceutical compounds . -
Interaction Studies :
Research has shown that (1R,2S)-(-)-Ephedrine-D6 HCl interacts with various receptors beyond adrenergic ones, influencing cardiovascular responses. These interactions are crucial for understanding its therapeutic potential and side effects .
Properties
CAS No. |
350820-08-5 |
---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
207.73 g/mol |
IUPAC Name |
(1R,2S)-3,3,3-trideuterio-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1/i1D3,2D3; |
InChI Key |
BALXUFOVQVENIU-PRPOTQLESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=CC=CC=C1)O)NC([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl |
Origin of Product |
United States |
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